4-(3-Hydroxyphenyl)-2-methoxyphenol
Description
Properties
IUPAC Name |
4-(3-hydroxyphenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13-8-10(5-6-12(13)15)9-3-2-4-11(14)7-9/h2-8,14-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGLQTYLLMSJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685417 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-40-1 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phenol Methylation via Alkali-Mediated Reactions
The introduction of methoxy groups often begins with phenol methylation. In a protocol adapted from CN105418399A, phenol reacts with methyl iodide (CH₃I) in the presence of sodium hydroxide (NaOH) to generate para-cresol derivatives. For 4-(3-Hydroxyphenyl)-2-methoxyphenol, selective methylation at position 2 is achieved using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) under reflux in dichloroethane. This step typically attains >90% conversion, with residual hydroxyl groups protected as acetyl esters to prevent over-alkylation.
Oxidative Hydroxylation Using Metal Oxides
Subsequent hydroxylation employs calcium peroxide (CaO₂) and magnesium oxide (MgO) to oxidize para-substituted cresols to para-hydroxybenzaldehyde intermediates. For instance, 2-methoxy-4-methylphenol undergoes oxidation at 80–100°C in aqueous ethanol, yielding 2-methoxy-4-hydroxybenzaldehyde. This aldehyde serves as a precursor for further functionalization via bromination or nitration.
Biphenyl Coupling Methodologies
Ullmann Coupling for Biphenyl Synthesis
The biphenyl backbone of this compound is constructed via Ullmann coupling. A brominated 2-methoxyphenol derivative reacts with 3-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide. Optimal conditions involve dimethylformamide (DMF) as the solvent at 110°C for 12–24 hours, achieving 70–80% yield. Side products, such as homo-coupled biphenyls, are minimized by maintaining a 1:1 molar ratio of aryl halide to boronic acid.
Friedel-Crafts Alkylation
Alternative routes employ Friedel-Crafts alkylation, where 2-methoxyphenol reacts with 3-hydroxybenzyl chloride in the presence of AlCl₃. This method, however, suffers from poor regioselectivity, with <50% yield of the desired para-substituted product. Modifying the electrophile to 3-hydroxybenzyl bromide and using zeolite catalysts improves selectivity to 65%.
Functional Group Interconversion and Reduction
Nitro Group Reduction
Nitro intermediates are critical for introducing amino groups, which are subsequently hydrolyzed to hydroxyl groups. For example, 2-nitro-1-(2-bromo-4-hydroxyphenyl)propene (synthesized via bromination of 2-methoxy-4-hydroxypropiophenone) is reduced using iron (Fe) and hydrochloric acid (HCl) at 60°C. This step affords 2-amino-1-(2-bromo-4-hydroxyphenyl)propane, which is diazotized and hydrolyzed to the final hydroxyphenyl moiety.
Cyanohydrin Hydrogenation
Cyanohydrin intermediates, formed by reacting vanillin derivatives with sodium cyanide (NaCN), undergo hydrogenation over palladium-on-charcoal (Pd/C) in ethanol. For instance, hydroxy-(4-hydroxy-3-methoxyphenyl)-acetonitrile is hydrogenated at 70°C under H₂ pressure, yielding 2-amino-1-(4-hydroxy-3-methoxyphenyl)ethanol. Acidic hydrolysis with H₂SO₄ then generates the target hydroxyphenyl group.
Solvent and Temperature Optimization
Solvent Selection for Reaction Efficiency
Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates in cross-coupling and alkylation steps, while chlorinated solvents (e.g., dichloroethane) improve selectivity in methylation. For reduction steps, ethanol and methanol are preferred due to their compatibility with hydrogenation catalysts.
Temperature-Dependent Yield Improvements
Critical reactions, such as nitro reductions and Ullmann couplings, exhibit strong temperature dependence. For example, elevating the hydrogenation temperature from 25°C to 70°C increases the yield of 2-amino derivatives from 60% to 85%. Similarly, maintaining Ullmann couplings at 110°C reduces reaction time by 40% compared to 90°C.
Analytical Validation and Purity Control
Chromatographic Profiling
Ultra-performance liquid chromatography (UPLC) paired with mass spectrometry (MS) confirms product identity and purity. For this compound, a C18 column with a water-acetonitrile gradient (5–95% over 10 minutes) achieves baseline separation from regioisomers. MS/MS fragmentation at 10 eV generates distinct patterns, with m/z 231 → 213 (loss of H₂O) and m/z 183 (cleavage of the methoxy group).
Recrystallization and Yield Maximization
Final purification involves recrystallization from ethyl acetate/hexane mixtures, enhancing purity to >98%. Scaling the reaction from 10 mmol to 1 mol maintains yields above 80%, demonstrating robustness.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Ullmann Coupling | Bromination, Pd-catalyzed coupling | 78 | 97 | Moderate |
| Friedel-Crafts | AlCl₃-mediated alkylation | 65 | 90 | Low |
| Cyanohydrin Hydrogenation | NaCN addition, H₂ reduction | 85 | 98 | High |
Table 1. Comparison of synthetic routes for this compound.
Industrial Scalability and Environmental Impact
Large-scale production favors cyanohydrin hydrogenation due to its high yield and minimal byproducts. However, the use of NaCN necessitates stringent waste management to mitigate environmental toxicity. Alternative protocols employing enzymatic catalysis or green solvents (e.g., cyclopentyl methyl ether) are under investigation to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-(3-Hydroxyphenyl)-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them . The compound can also interact with enzymes and proteins, influencing their activity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis routes, biological activities, and research findings:
Key Research Findings and Contrasts
Substituent Effects on Bioactivity
- Halogenation: Chlorine in 4-(2-chloropropyl)-2-methoxyphenol increases lipophilicity, enhancing membrane penetration and antimicrobial efficacy .
- Propenyl Groups: The conjugated double bond in 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol contributes to antioxidant activity by stabilizing free radicals .
- Methoxy Positioning : Ortho-methoxy groups (e.g., in vanillin derivatives) synergize with hydroxyl groups to boost antioxidant capacity, as seen in 1,2,4-oxadiazol derivatives .
Analgesic Activity Contradictions
- Conversely, claims higher potency and lower hepatotoxicity based on in silico docking scores. This discrepancy highlights the need for in vivo validation .
Q & A
Basic: What synthetic methodologies are recommended for 4-(3-Hydroxyphenyl)-2-methoxyphenol, and how can purity be optimized?
Answer:
The synthesis of this compound typically involves condensation reactions between phenolic precursors. For example, structurally related compounds like coniferyl alcohol (a lignin monomer) are synthesized via enzymatic or chemical coupling of guaiacylglycerol derivatives . Key steps include:
- Protection-Deprotection Strategies : Use acetyl or benzyl groups to protect reactive hydroxyl groups during synthesis to prevent side reactions.
- Catalytic Optimization : Acid catalysts (e.g., sulfuric acid) or base conditions (e.g., NaOH) can enhance yield in esterification or etherification steps, as seen in analogous syntheses of methyl esters and thiophene derivatives .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (using ethanol/water) ensures high purity (>95%). Monitor purity via HPLC or TLC with UV detection .
Basic: What spectroscopic and chromatographic techniques are effective for structural characterization?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the methoxy group at position 2 appears as a singlet (~δ 3.8 ppm), while aromatic protons show splitting patterns indicative of para- and meta-substitution .
- GC-MS : Useful for volatile derivatives (e.g., silylated or acetylated forms). Fragmentation patterns help confirm the hydroxylphenyl and methoxy groups .
- FT-IR : Hydroxyl (3200–3600 cm⁻¹) and methoxy (∼2850 cm⁻¹) stretches provide functional group validation .
Advanced: How does stereochemistry influence the biological activity of this compound derivatives?
Answer:
The (E)-isomer of coniferyl alcohol, a structural analog, exhibits distinct radical scavenging and polymerization behaviors compared to the (Z)-isomer due to spatial arrangement . Methodological considerations:
- Stereoselective Synthesis : Use chiral catalysts or enzymatic resolution to isolate (E)- or (Z)-isomers.
- Activity Assays : Compare isomers in radical scavenging (DPPH assay) or acetylcholinesterase inhibition (Ellman’s method). For example, (E)-isomers of related phenols show higher KI values (90–380 nM) in enzyme inhibition studies .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict isomer binding affinities to target proteins like acetylcholinesterase .
Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?
Answer:
Contradictions often arise from variations in:
- Assay Conditions : Standardize protocols (e.g., pH, temperature) for antioxidant (ABTS/FRAP) or enzyme inhibition assays. For instance, KI values for acetylcholinesterase inhibition vary with substrate concentration .
- Compound Stability : Perform stability studies (HPLC monitoring) under assay conditions to rule out degradation artifacts.
- Structural Analogues : Compare activities of precise derivatives (e.g., 4-(3-hydroxypropyl)-2-methoxyphenol vs. 4-ethyl-2-methoxyphenol) to identify critical functional groups .
Advanced: What computational approaches predict reactivity in catalytic or polymerization systems?
Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of phenolic O-H groups to predict antioxidant capacity. Lower BDEs correlate with higher radical scavenging activity.
- Molecular Dynamics (MD) : Simulate polymerization behavior (e.g., lignin formation) by modeling interactions between this compound and peroxidase enzymes .
- Docking Studies : Use tools like Schrödinger Suite to evaluate binding to biological targets (e.g., acetylcholinesterase active sites) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols.
- Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced: What strategies improve yield in large-scale synthesis for research applications?
Answer:
- Flow Chemistry : Continuous flow reactors minimize side reactions and improve heat transfer for exothermic steps (e.g., esterifications) .
- Catalyst Recycling : Immobilized enzymes (e.g., lipases) or heterogeneous catalysts (e.g., zeolites) enhance sustainability .
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface methodology (RSM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
